N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine
Description
N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings
Properties
Molecular Formula |
C13H16N4 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N,4-dimethyl-N-(2-pyridin-4-ylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H16N4/c1-11-3-9-15-13(16-11)17(2)10-6-12-4-7-14-8-5-12/h3-5,7-9H,6,10H2,1-2H3 |
InChI Key |
JHRHMUPTVXZESV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)CCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine typically involves the reaction of pyridine derivatives with pyrimidine derivatives under specific conditions. One common method involves the reaction of 4-dimethylaminopyridine with 2-chloropyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Scientific Research Applications
N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine ring but lacks the pyrimidine ring.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar structure with a methyl group on the pyridine ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group on the pyridine ring.
Uniqueness
N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is unique due to the presence of both pyridine and pyrimidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
